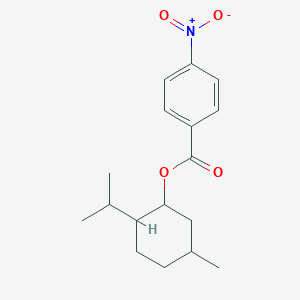

5-methyl-2-(propan-2-yl)cyclohexyl 4-nitrobenzoate

Description

Contextualization within Cyclohexyl Ester Chemistry

Cyclohexyl esters are a class of organic compounds that are widely utilized in various chemical industries. They are often found in fragrances and flavors, where the bulky cyclohexyl group imparts characteristic odorous properties. nih.gov Beyond these applications, the cyclohexane (B81311) moiety is a fundamental saturated carbocyclic system, and its esters are important intermediates in organic synthesis. The conformational rigidity of the cyclohexane ring, typically adopting a chair conformation, allows for the predictable spatial arrangement of substituents, which is a crucial aspect in stereoselective synthesis.

Significance of the Menthane Skeleton and 4-Nitrobenzoate (B1230335) Moiety in Organic Synthesis

The 5-methyl-2-(propan-2-yl)cyclohexyl group is derived from menthol (B31143), a naturally occurring monoterpene. This p-menthane skeleton is a well-established chiral auxiliary in asymmetric synthesis. wikipedia.org The presence of three stereogenic centers in the menthol backbone allows for the diastereoselective synthesis of a wide range of chiral compounds. Menthyl esters have been successfully employed in the synthesis of enantiomerically pure sulfoxides and in the chiral resolution of carboxylic acids. wikipedia.orgnih.gov

The 4-nitrobenzoate moiety also plays a crucial role in the properties and applications of the title compound. The nitro group is a strong electron-withdrawing group, which can influence the reactivity of the ester. Furthermore, the planar and rigid nature of the benzene (B151609) ring, coupled with the potential for intermolecular interactions involving the nitro group, can facilitate crystallization. nih.govresearchgate.net This property is particularly advantageous in the separation of diastereomeric esters and in the determination of absolute stereochemistry through X-ray crystallography. The 4-nitrobenzoate group can also serve as a protecting group in organic synthesis, which can be removed under specific conditions. researchgate.netorganic-chemistry.orglabinsights.nl

Overview of Research Trajectories for Complex Chiral Esters

The synthesis of complex chiral esters like 5-methyl-2-(propan-2-yl)cyclohexyl 4-nitrobenzoate is a central theme in modern organic chemistry. Research in this area is driven by the increasing demand for enantiomerically pure compounds, particularly in the pharmaceutical and agrochemical industries. chiralpedia.comresearchgate.net Key research trends include the development of new stereoselective esterification methods, the use of biocatalysis for the synthesis and resolution of chiral esters, and the application of computational methods to predict and understand the stereochemical outcomes of reactions. chiralpedia.commdpi.comorganic-chemistry.org Dynamic kinetic resolution, which combines in-situ racemization of one enantiomer with a stereoselective reaction of the other, has emerged as a powerful strategy for the efficient synthesis of chiral esters. organic-chemistry.org

Stereoisomeric Forms and Their Fundamental Importance in Chemical Research

The 5-methyl-2-(propan-2-yl)cyclohexanol (menthol) portion of the molecule has three chiral centers, leading to the possibility of eight stereoisomers (four pairs of enantiomers). nih.govresearchgate.netacs.org The most common naturally occurring isomer is (-)-menthol, which has the (1R,2S,5R) configuration. The different stereoisomers of menthol are known as menthol, isomenthol, neomenthol (B8682525), and neoisomenthol, each existing as a pair of enantiomers. acs.org

The esterification of these different menthol stereoisomers with 4-nitrobenzoic acid would result in a corresponding number of stereoisomeric esters. The fundamental importance of these stereoisomeric forms lies in their application as diastereomeric derivatives for the resolution of racemic mixtures and as chiral auxiliaries to control the stereochemistry of subsequent reactions. The distinct physical properties of diastereomers, such as solubility and chromatographic behavior, allow for their separation. Once separated, the chiral auxiliary (the menthol moiety) can be cleaved to yield the desired enantiomerically pure compound. This approach is a cornerstone of asymmetric synthesis. nih.govbeilstein-journals.org

Table 1: Stereoisomers of Menthol

| Stereoisomer | Configuration |

|---|---|

| (-)-Menthol | (1R,2S,5R) |

| (+)-Menthol | (1S,2R,5S) |

| (-)-Isomenthol | (1R,2R,5S) |

| (+)-Isomenthol | (1S,2S,5R) |

| (-)-Neomenthol | (1S,2R,5R) |

| (+)-Neomenthol | (1R,2S,5S) |

| (-)-Neoisomenthol | (1S,2S,5S) |

| (+)-Neoisomenthol | (1R,2R,5R) |

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Cyclohexyl ester |

| Menthol |

| 4-Nitrobenzoate |

| (-)-Menthol |

| Isomenthol |

| Neomenthol |

| Neoisomenthol |

| 5-methyl-2-(propan-2-yl)cyclohexyl cyanoacetate |

Structure

3D Structure

Properties

IUPAC Name |

(5-methyl-2-propan-2-ylcyclohexyl) 4-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4/c1-11(2)15-9-4-12(3)10-16(15)22-17(19)13-5-7-14(8-6-13)18(20)21/h5-8,11-12,15-16H,4,9-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAVDDVFCEHOGER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40962678 | |

| Record name | 5-Methyl-2-(propan-2-yl)cyclohexyl 4-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40962678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4277-14-9 | |

| Record name | NSC29120 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29120 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methyl-2-(propan-2-yl)cyclohexyl 4-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40962678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Methyl 2 Propan 2 Yl Cyclohexyl 4 Nitrobenzoate

Direct Esterification Routes and Optimization

Direct esterification methods involve the direct reaction between the alcohol (menthol) and the carboxylic acid (4-nitrobenzoic acid). These methods are often straightforward but may require optimization to achieve high conversion rates.

The most traditional method for ester synthesis is the Fischer-Speier esterification, which involves reacting a carboxylic acid and an alcohol in the presence of a strong acid catalyst. This is an equilibrium reaction, and strategies must be employed to shift the equilibrium towards the product side.

For the synthesis of 5-methyl-2-(propan-2-yl)cyclohexyl 4-nitrobenzoate (B1230335), this would involve heating menthol (B31143) and 4-nitrobenzoic acid with a catalyst such as sulfuric acid or a toluenesulfonic acid. google.com To drive the reaction to completion, the water formed as a byproduct is typically removed, often by azeotropic distillation using an entraining solvent like toluene. google.com The reaction temperature is maintained above 100°C to facilitate the removal of water. google.com While effective for many substrates, the harsh acidic conditions and high temperatures may not be suitable for sensitive molecules and can be less effective for sterically hindered secondary alcohols like menthol. uns.ac.id

To circumvent the often harsh conditions of acid-catalyzed esterification, a variety of coupling reagents have been developed to facilitate ester formation under milder conditions. These reagents work by activating the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.

Several classes of coupling reagents are applicable for this synthesis:

Carbodiimides: Reagents like N,N′-dicyclohexylcarbodiimide (DCC), often used with a catalyst such as 4-dimethylaminopyridine (DMAP), are effective for forming esters. For instance, an ester based on L-menthol was successfully synthesized with a 78% yield using the DCC/DMAP system. researchgate.net

Uronium-Based Reagents: Peptide coupling reagents such as TBTU (O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate) can prepare esters in excellent yields at room temperature in the presence of organic bases. luxembourg-bio.com These conditions are notably mild.

Anhydride Methods: Reagents like 2-methyl-6-nitrobenzoic anhydride (MNBA) are used for esterification under mild conditions. tcichemicals.com The bulky substituents on the anhydride reagent help to ensure that the alcohol attacks the desired carbonyl group of the mixed anhydride intermediate. tcichemicals.com

Interactive Table:

| Coupling Reagent Class | Example Reagent(s) | Typical Conditions | Key Advantages |

|---|---|---|---|

| Carbodiimides | DCC with DMAP | Room temperature, organic solvent | Widely used, effective for many substrates. researchgate.net |

| Uronium-Based | TBTU, TATU, COMU | Room temperature, organic bases | Mild conditions, high yields, fast reactions. luxembourg-bio.com |

| Anhydrides | MNBA | Room temperature, organic solvent | High chemoselectivity, mild conditions. rsc.org |

Stereoselective Synthesis

The cyclohexyl ring of the menthol moiety contains multiple chiral centers. Therefore, controlling the stereochemistry during synthesis is crucial for producing a specific stereoisomer of 5-methyl-2-(propan-2-yl)cyclohexyl 4-nitrobenzoate.

The Mitsunobu reaction is a powerful and widely used method in organic synthesis for converting a primary or secondary alcohol into a variety of other functional groups, including esters. rsc.org A key feature of the reaction is that it proceeds with a complete inversion of stereochemistry at the alcohol's chiral carbon center. This makes it an ideal choice for the stereoselective synthesis of the target compound from a readily available menthol isomer.

The reaction activates the alcohol towards nucleophilic attack from the carboxylic acid, a mechanistic pathway contrary to most other esterification methods that activate the acid. rsc.org

A well-documented and optimized procedure for the synthesis of (1S,2S,5R)-5-Methyl-2-(1-methylethyl)cyclohexyl 4-nitrobenzoate utilizes the Mitsunobu reaction, starting from (1R,2S,5R)-(−)-menthol. orgsyn.org This process exemplifies a stereochemical inversion at the C1 position of the menthol backbone.

The optimized reagent system involves reacting (−)-menthol with 4-nitrobenzoic acid, triphenylphosphine (B44618) (PPh₃), and diethyl azodicarboxylate (DEAD) in an appropriate solvent. orgsyn.org Key optimizations to this procedure include:

Choice of Acid: 4-nitrobenzoic acid serves as an effective acidic coupling partner in the process. orgsyn.org

Solvent: The use of tetrahydrofuran (THF) as a solvent is an improvement over older procedures that used benzene (B151609). orgsyn.org

Purification: A practical method for the removal of by-products, such as triphenylphosphine oxide and the hydrazine derivative from DEAD, involves a specific workup and purification sequence including crystallization and flash chromatography to yield the pure ester. orgsyn.org

Interactive Table:

| Reagent | Role in Reaction | Reference |

|---|---|---|

| (1R,2S,5R)-(−)-Menthol | Starting alcohol (substrate) | orgsyn.org |

| 4-Nitrobenzoic Acid | Carboxylic acid coupling partner (nucleophile) | orgsyn.org |

| Triphenylphosphine (PPh₃) | Activates the azodicarboxylate | orgsyn.org |

| Diethyl azodicarboxylate (DEAD) | Activates the alcohol for substitution | orgsyn.org |

| Tetrahydrofuran (THF) | Reaction solvent | orgsyn.org |

Menthol is considered a sterically hindered secondary alcohol. orgsyn.org This steric bulk can pose a challenge for many chemical transformations. However, the Mitsunobu reaction is notably effective for achieving stereochemical inversion even at such hindered centers. orgsyn.org The reaction conditions, such as allowing the solution to stir at room temperature overnight and subsequently warming it, are designed to ensure the reaction proceeds to completion despite the steric hindrance. orgsyn.org The success of this procedure underscores the utility of the Mitsunobu reaction for predictable and clean inversion of stereochemistry in complex and sterically demanding substrates, providing a high yield (85.6%) of the inverted nitrobenzoate ester. orgsyn.org

Asymmetric Synthesis Utilizing Chiral Precursors

Asymmetric synthesis leverages the inherent chirality of starting materials to direct the formation of a specific stereoisomer of the product. Naturally abundant chiral molecules like menthol and isopulegol (B1217435) are ideal precursors for this purpose.

The most direct approach to synthesizing an enantiomerically pure form of this compound is through the esterification of a specific stereoisomer of menthol. A well-documented method involves the Mitsunobu reaction, which allows for the esterification of sterically hindered secondary alcohols with a complete inversion of configuration at the chiral carbon bearing the hydroxyl group. kiku.dk

For instance, the synthesis of (1S,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl 4-nitrobenzoate can be achieved starting from (1R,2S,5R)-(−)-menthol. kiku.dk In this process, (−)-menthol is treated with 4-nitrobenzoic acid, triphenylphosphine (PPh₃), and diethyl azodicarboxylate (DEAD) in an anhydrous solvent like tetrahydrofuran (THF). kiku.dk The reaction proceeds by activating the hydroxyl group of menthol, which is then displaced by the 4-nitrobenzoate nucleophile, resulting in the inversion of stereochemistry at the C-1 position. This method is highly efficient, providing the desired inverted product in high yield. kiku.dk

Table 1: Mitsunobu Reaction Conditions for Synthesis of (1S,2S,5R)-5-Methyl-2-(1-methylethyl)cyclohexyl 4-Nitrobenzoate

| Parameter | Condition |

|---|---|

| Starting Alcohol | (1R,2S,5R)-(−)-Menthol |

| Acid | 4-Nitrobenzoic acid |

| Reagents | Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD) |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | Addition below 10°C, then room temperature overnight |

| Yield | 85.6% |

| Product | (1S,2S,5R)-5-Methyl-2-(1-methylethyl)cyclohexyl 4-nitrobenzoate |

This table is based on a representative procedure for the Mitsunobu inversion of menthol. kiku.dk

Standard esterification methods, such as reacting the alcohol with 4-nitrobenzoyl chloride in the presence of a base like pyridine, can also be employed. Unlike the Mitsunobu reaction, these methods typically proceed with retention of configuration at the chiral center.

In organic synthesis, a chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. wikipedia.orgepfl.chwikiwand.comepfl.ch While the synthesis of the target compound often starts with an already chiral precursor like menthol, the menthyl group itself can be used as a chiral auxiliary to resolve racemic mixtures of other molecules, such as carboxylic acids. nih.govbeilstein-journals.orgwikipedia.org

The process involves esterifying a racemic carboxylic acid with an enantiomerically pure alcohol like L-(−)-menthol. nih.govbeilstein-journals.org This reaction creates a mixture of diastereomeric esters. Because diastereomers have different physical properties, they can be separated using standard laboratory techniques like chromatography. nih.govresearchgate.net Once separated, the desired diastereomer is hydrolyzed to cleave the ester bond, yielding the enantiomerically pure carboxylic acid and recovering the menthol auxiliary. nih.gov This strategy highlights the utility of menthol derivatives in facilitating the separation of enantiomers. nih.govbeilstein-journals.org

Chemoenzymatic Synthetic Pathways

Chemoenzymatic synthesis combines chemical reactions with the use of biological catalysts, such as enzymes, to achieve high selectivity and efficiency under mild conditions. mdpi.com This approach is particularly valuable for the synthesis of chiral compounds.

Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. In the context of this compound, this can be applied to a racemic mixture of menthol. The method relies on the high enantioselectivity of certain enzymes, particularly lipases, which catalyze the esterification of one enantiomer at a much faster rate than the other. dss.go.thresearchgate.netgoogle.com

Lipase from Candida rugosa has been shown to be highly effective in resolving racemic menthol. dss.go.thresearchgate.netleffingwell.com When racemic menthol is reacted with an acyl donor (such as a fatty acid or a 4-nitrobenzoic acid derivative) in the presence of this enzyme, the L-(−)-menthol enantiomer is preferentially esterified, while the D-(+)-menthol enantiomer reacts very slowly or not at all. dss.go.thresearchgate.net This results in a mixture containing the L-menthyl ester and unreacted D-menthol, which can then be separated. Studies on the esterification of DL-menthol have demonstrated high enantiomeric excess (ee) of the L-menthyl ester product. dss.go.thresearchgate.net

Table 2: Enantioselective Esterification of Racemic Menthol

| Parameter | Finding |

|---|---|

| Enzyme | Candida rugosa lipase |

| Substrate | DL-Menthol |

| Selectivity | High preference for L-menthol over D-menthol |

| Enantiomeric Excess (ee) | 88% for L-menthyl oleate after 32 hours |

| Enantiomeric Ratio (E) | 31 |

This table summarizes findings from the enzymatic resolution of racemic menthol with oleic acid, demonstrating the principle applicable to other acyl donors. dss.go.thresearchgate.net

Biocatalytic esterification involves the use of enzymes, typically immobilized lipases, to directly catalyze the formation of the ester bond between the alcohol and the carboxylic acid. mdpi.comscilit.com This method is considered a green chemistry approach due to its mild reaction conditions (low temperature and pressure) and reduced environmental impact compared to traditional chemical methods. mdpi.com Lipases such as Candida antarctica lipase B (often immobilized, e.g., Novozym) are highly efficient for such transformations. scilit.comresearchgate.net

The reaction can be performed as a direct esterification between menthol and 4-nitrobenzoic acid or as a transesterification, where an existing ester (e.g., methyl 4-nitrobenzoate) reacts with menthol to form the desired product. mdpi.commdpi.comorganic-chemistry.org Recent advancements include conducting these reactions in novel solvent systems like deep eutectic solvents (DES), which can be formed by the substrates themselves (e.g., a mixture of menthol and a fatty acid), eliminating the need for conventional organic solvents. researchgate.netd-nb.infomdpi.com These biocatalytic systems can achieve high conversion rates, often exceeding 90%. mdpi.comscilit.comresearchgate.net

Purification and Isolation Techniques for Stereoisomers

The purification and separation of stereoisomers are critical steps in asymmetric synthesis. When a reaction produces a mixture of diastereomers, such as in the esterification of a racemic acid with chiral menthol, chromatographic methods are indispensable.

Flash chromatography on a silica gel column is a standard technique for the initial purification of the crude product mixture, effectively removing unreacted starting materials and by-products like triphenylphosphine oxide in the case of the Mitsunobu reaction. kiku.dk

For the separation of closely related diastereomers, High-Performance Liquid Chromatography (HPLC) is the method of choice. nih.govresearchgate.netnih.gov Chiral stationary phases (CSPs) are specifically designed for this purpose. Columns such as CHIRALPAK and CHIRALFLASH have proven effective in resolving diastereomeric menthyl esters. nih.govresearchgate.netresearchgate.net The separation is based on the differential interactions between the diastereomers and the chiral stationary phase, leading to different retention times (tᵣ).

Table 3: Example of Chiral HPLC for Separation of Menthyl Ester Diastereomers

| Parameter | Condition |

|---|---|

| Technique | Preparative High-Performance Liquid Chromatography (HPLC) |

| Column | CHIRALPAK IC |

| Mobile Phase | Ethanol/Hexane (1:19) |

| Flow Rate | 1 mL/min |

| Temperature | 40 °C |

| Detection | UV at 254 nm |

| Result | Clean separation of two diastereomers with retention times of 9.6 min and 11.8 min |

This table presents representative conditions for the analytical separation of diastereomeric menthyl esters, illustrating the technique's resolving power. nih.govresearchgate.net

In addition to chromatography, fractional crystallization can sometimes be used to separate diastereomers, particularly if one isomer crystallizes preferentially from a supersaturated solution. google.com

Stereochemical Analysis and Conformational Studies

Configurational Assignment of 5-Methyl-2-(propan-2-yl)cyclohexyl 4-Nitrobenzoate (B1230335) Isomers

The configuration of the isomers is defined by both the absolute arrangement of atoms at each chiral center and the relative orientation of the substituents on the cyclohexane (B81311) ring.

The absolute configuration of each stereocenter is assigned using the Cahn-Ingold-Prelog (CIP) priority rules, designated as either R (from the Latin rectus, for right) or S (from the Latin sinister, for left). wikipedia.org The three chiral centers on the cyclohexane ring are at positions C1 (bearing the ester group), C2 (bearing the isopropyl group), and C5 (bearing the methyl group).

The absolute configuration of a specific isomer is often determined through its synthesis from a precursor of known stereochemistry. For example, one specific isomer, (1S,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl 4-nitrobenzoate, is synthesized via a Mitsunobu reaction from (1R,2S,5R)-(−)-menthol. orgsyn.org This reaction is known to proceed with inversion of configuration at the alcohol-bearing carbon (C1), thus changing the designation at that center from R in menthol (B31143) to S in the final product, while the configurations at C2 and C5 remain unchanged.

Techniques for determining absolute configuration experimentally include X-ray crystallography for crystalline solids, and spectroscopic methods like vibrational circular dichroism or the use of chiral shift reagents in NMR spectroscopy. wikipedia.org

Table 1: Absolute Configuration of Isomers Derived from Menthol and Neomenthol (B8682525)

| Parent Alcohol | Absolute Configuration of Alcohol | Resulting Ester Product | Absolute Configuration of Ester (after inversion at C1) |

|---|---|---|---|

| (-)-Menthol | (1R, 2S, 5R) | (1S,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl 4-nitrobenzoate | (1S, 2S, 5R) |

| (+)-Menthol | (1S, 2R, 5S) | (1R,2R,5S)-5-methyl-2-(propan-2-yl)cyclohexyl 4-nitrobenzoate | (1R, 2R, 5S) |

| (-)-Neomenthol | (1S, 2S, 5R) | (1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl 4-nitrobenzoate | (1R, 2S, 5R) |

| (+)-Neomenthol | (1R, 2R, 5S) | (1S,2R,5S)-5-methyl-2-(propan-2-yl)cyclohexyl 4-nitrobenzoate | (1S, 2R, 5S) |

The relative stereochemistry describes the spatial orientation of the substituents (isopropyl, methyl, and 4-nitrobenzoate groups) with respect to each other, using the terms cis (on the same side of the ring's plane) and trans (on opposite sides). The parent alcohol, menthol, has a thermodynamically stable arrangement where all three substituent groups can occupy equatorial positions in the preferred chair conformation. ias.ac.in

In the isomer derived from natural (-)-menthol, the stereochemical relationships are:

The C1-ester group is trans to the C2-isopropyl group.

The C2-isopropyl group is trans to the C5-methyl group.

In contrast, isomers like neomenthol are epimeric with menthol at C1, meaning the hydroxyl group (and thus the resulting ester group) has the opposite relative orientation. ias.ac.in This seemingly small change has a significant impact on the molecule's conformational stability and reactivity. pressbooks.pubscribd.com

Table 2: Relative Stereochemistry of Substituents in Menthol and Neomenthol Precursors

| Precursor | C1-OH vs. C2-Isopropyl | C2-Isopropyl vs. C5-Methyl | C1-OH vs. C5-Methyl |

|---|---|---|---|

| Menthol | trans | trans | cis |

| Neomenthol | cis | trans | trans |

Conformational Analysis of the Cyclohexyl Ring and Ester Linkage

The reactivity and physical properties of cyclohexane derivatives are heavily influenced by their three-dimensional shape and dynamic behavior.

To minimize angle strain and torsional strain, the cyclohexane ring predominantly adopts a chair conformation. pressbooks.pub In this conformation, substituents can occupy one of two positions: axial (perpendicular to the ring's general plane) or equatorial (in the general plane of the ring).

Substituents, particularly bulky ones, are energetically favored in the equatorial position to avoid steric hindrance with other axial substituents, a phenomenon known as 1,3-diaxial interaction. libretexts.org For the 5-methyl-2-(propan-2-yl)cyclohexyl 4-nitrobenzoate isomer derived from menthol, the lowest energy conformation is the one where all three bulky groups—isopropyl, methyl, and 4-nitrobenzoate—are in equatorial positions. pressbooks.pub Any conformation that places one of these groups in an axial position would be significantly higher in energy and thus less populated at equilibrium. The stability of the all-equatorial conformer makes menthyl derivatives less reactive in reactions that require an axial leaving group, as it must first flip to a higher-energy conformation. pressbooks.pubscribd.com

Cyclohexane rings are not static; they undergo a dynamic process called "ring flipping" or "chair interconversion," where one chair conformation converts into another. libretexts.org During this process, all axial substituents become equatorial, and all equatorial substituents become axial. libretexts.org

Stereochemical Purity and Enantiomeric Excess Determination

Stereochemical purity is a measure of the amount of one stereoisomer in a sample relative to other possible stereoisomers. For chiral compounds, this is often expressed as enantiomeric excess (ee), which quantifies the excess of one enantiomer over the other. wikipedia.org An ee of 100% indicates an enantiomerically pure sample, while an ee of 0% indicates a racemic mixture (a 50:50 mix of enantiomers). wikipedia.org

Several analytical methods are employed to determine the enantiomeric excess of chiral compounds like this compound.

Chiral Chromatography: Techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a chiral stationary phase are powerful tools for separating and quantifying enantiomers. This allows for a direct measurement of the ratio of enantiomers in a mixture. ic.ac.uk

NMR Spectroscopy: In the presence of a chiral resolving agent or a chiral lanthanide shift reagent, the enantiomers of a chiral compound can form transient diastereomeric complexes. These complexes exhibit different chemical shifts in the NMR spectrum, allowing for the integration of their respective signals to determine the enantiomeric ratio. ic.ac.ukyoutube.com

Polarimetry: This classic technique measures the rotation of plane-polarized light as it passes through a sample of a chiral compound. The magnitude and direction of rotation can be compared to the known specific rotation of the pure enantiomer to calculate the optical purity, which is often used as a proxy for enantiomeric excess. ic.ac.uk However, this method's accuracy can be compromised by impurities and variations in concentration, solvent, and temperature. wikipedia.orgic.ac.uk

Table 3: Comparison of Methods for Enantiomeric Excess (ee) Determination

| Method | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Chiral Chromatography (GC/HPLC) | Physical separation of enantiomers on a chiral stationary phase. | High accuracy and precision; suitable for a wide range of ee values; requires small sample size. ic.ac.uk | Requires method development; solute must be volatile and stable for GC. ic.ac.uk |

| NMR Spectroscopy | Use of chiral additives to induce chemical shift differences between enantiomers. | Provides direct structural information; can be non-destructive. | May require derivatization or expensive chiral reagents; potential for signal overlap. ic.ac.uk |

| Polarimetry | Measures the optical rotation of a chiral sample. | Simple and rapid measurement. | Requires a known value for the pure enantiomer; sensitive to impurities and experimental conditions; can be inaccurate. wikipedia.orgic.ac.uk |

Advanced Spectroscopic Characterization for Structural and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the detailed molecular structure of 5-methyl-2-(propan-2-yl)cyclohexyl 4-nitrobenzoate (B1230335) in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, the precise connectivity and spatial arrangement of atoms can be elucidated.

¹H NMR for Proton Environment and Coupling Constants

The ¹H NMR spectrum provides information on the chemical environment of each proton and their connectivity through spin-spin coupling. The spectrum can be divided into two main regions: the aromatic region, corresponding to the 4-nitrobenzoate moiety, and the aliphatic region, from the menthyl group.

Aromatic Region: The 4-nitrobenzoate group presents a characteristic AA'BB' system, which often appears as two distinct doublets due to the strong electron-withdrawing effect of the nitro group. The protons ortho to the nitro group are expected to be the most deshielded, appearing furthest downfield.

Aliphatic Region: The proton on the carbon bearing the ester group (H-1) is significantly deshielded and appears as a doublet of triplets. The complex overlapping signals of the cyclohexane (B81311) ring and the isopropyl group require analysis of coupling constants for assignment. Protons in axial positions on a cyclohexane ring typically show larger coupling constants (J ≈ 10-13 Hz) with adjacent axial protons compared to equatorial-axial or equatorial-equatorial couplings (J ≈ 2-5 Hz). nih.govacs.org

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2', H-6' (Aromatic) | ~8.25 | d | ~8.8 |

| H-3', H-5' (Aromatic) | ~8.15 | d | ~8.8 |

| H-1 (CH-O) | ~4.90 | dt | J ≈ 10.9, 4.4 |

| H-8 (CH-isopropyl) | ~2.10 | m | |

| H-4 (CH-cyclohexyl) | ~1.85 | m | |

| H-2ax (CH-cyclohexyl) | ~1.70 | m | |

| H-6ax (CH₂-cyclohexyl) | ~1.50 | m | |

| H-5 (CH₂-cyclohexyl) | ~1.10 | m | |

| H-2eq (CH-cyclohexyl) | ~1.05 | m | |

| H-9, H-10 (CH₃-isopropyl) | ~0.92 | d | ~6.5 |

| H-7 (CH₃-cyclohexyl) | ~0.78 | d | ~7.0 |

| H-6eq (CH₂-cyclohexyl) | ~0.95 | m | |

| H-3ax (CH₂-cyclohexyl) | ~1.40 | m |

¹³C NMR (APT, DEPT) for Carbon Framework and Hybridization

The ¹³C NMR spectrum reveals the number of distinct carbon environments. The chemical shifts indicate the type of carbon (alkane, alkene, aromatic, carbonyl). Attached Proton Test (APT) and Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to determine the number of protons attached to each carbon. creative-biostructure.com

In an APT spectrum, signals for quaternary (C) and methylene (B1212753) (CH₂) carbons appear as negative peaks, while methine (CH) and methyl (CH₃) carbons give positive peaks. blogspot.comnanalysis.com DEPT-135 experiments show CH and CH₃ signals as positive, CH₂ signals as negative, and suppress quaternary carbon signals entirely. libretexts.org A DEPT-90 experiment will only show signals for CH carbons. This information is crucial for unambiguous assignment of the carbon skeleton.

Table 2: Predicted ¹³C NMR Chemical Shifts and Multiplicity Determination

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Carbon Type (from DEPT/APT) |

|---|---|---|

| C=O (Ester) | ~164.5 | C |

| C-4' (Aromatic) | ~150.5 | C |

| C-1' (Aromatic) | ~135.0 | C |

| C-2', C-6' (Aromatic) | ~130.5 | CH |

| C-3', C-5' (Aromatic) | ~123.5 | CH |

| C-1 (CH-O) | ~75.0 | CH |

| C-5 | ~47.0 | CH |

| C-3 | ~41.0 | CH₂ |

| C-6 | ~34.0 | CH₂ |

| C-2 | ~31.5 | CH |

| C-4 | ~26.5 | CH |

| C-8 | ~23.5 | CH₂ |

| C-7 | ~22.0 | CH₃ |

| C-9 | ~20.5 | CH₃ |

2D NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are essential for confirming the assignments made from 1D spectra and for elucidating the stereochemistry. slideshare.net

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically over two or three bonds). wikipedia.org It is used to trace the proton-proton connectivity within the menthyl spin system.

HMQC/HSQC (Heteronuclear Multiple-Quantum/Single-Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to (one-bond C-H correlation). creative-biostructure.com It allows for the definitive assignment of protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over multiple bonds (typically 2-4 bonds). wikipedia.orgcreative-biostructure.com It is invaluable for connecting different fragments of the molecule, for instance, showing a correlation from the H-1 proton of the menthyl group to the carbonyl carbon of the 4-nitrobenzoate moiety, confirming the ester linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. wikipedia.org This is critical for determining the relative stereochemistry of the substituents on the cyclohexane ring. For example, a NOE correlation between H-1 and H-2 would indicate they are on the same face of the ring.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule. The spectrum is characterized by absorption bands corresponding to the vibrational frequencies of specific bonds.

The most prominent features in the IR spectrum of 5-methyl-2-(propan-2-yl)cyclohexyl 4-nitrobenzoate are:

C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group, expected in the range of 1715-1730 cm⁻¹, with the conjugation to the aromatic ring slightly lowering the frequency. libretexts.orgorgchemboulder.com

NO₂ Stretches: Two strong absorption bands corresponding to the asymmetric and symmetric stretching of the nitro group, typically found near 1525 cm⁻¹ and 1345 cm⁻¹, respectively. pressbooks.pub

C-O Stretches: Intense bands in the 1300-1100 cm⁻¹ region corresponding to the C-O stretching vibrations of the ester linkage. spectroscopyonline.com

Aromatic C=C and C-H Stretches: Medium to weak absorptions for C=C bonds in the aromatic ring (around 1600-1450 cm⁻¹) and sharp C-H stretching bands just above 3000 cm⁻¹.

Aliphatic C-H Stretches: Strong, sharp absorption bands just below 3000 cm⁻¹ due to the C-H stretching of the menthyl group's CH, CH₂, and CH₃ groups.

Table 3: Key IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Ester C=O | Stretch | 1715 - 1730 | Strong |

| Nitro NO₂ | Asymmetric Stretch | ~1525 | Strong |

| Nitro NO₂ | Symmetric Stretch | ~1345 | Strong |

| Ester C-O | Stretch | 1300 - 1100 | Strong |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium-Weak |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium-Weak |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Molecular Weight Confirmation

HRMS is a powerful technique used to determine the precise mass of the molecule, which in turn allows for the unambiguous determination of its elemental formula. For the compound this compound (C₁₇H₂₃NO₄), the exact mass of the molecular ion ([M]⁺) can be calculated. Techniques like electrospray ionization (ESI) would likely produce a protonated molecule [M+H]⁺ or a sodiated adduct [M+Na]⁺. acs.org The experimentally measured mass-to-charge ratio (m/z) is compared to the calculated value, with a match within a few parts per million (ppm) confirming the elemental composition.

Table 4: HRMS Data

| Species | Elemental Formula | Calculated Exact Mass |

|---|---|---|

| [M] | C₁₇H₂₃NO₄ | 305.16271 |

| [M+H]⁺ | C₁₇H₂₄NO₄⁺ | 306.17053 |

Optical Rotation and Circular Dichroism (CD) Spectroscopy for Chirality Assessment

The menthyl portion of the molecule contains three chiral centers, making the entire molecule chiral. Chiroptical techniques are used to confirm its absolute configuration and enantiomeric purity.

Optical Rotation: As a chiral molecule, it will rotate the plane of plane-polarized light. The specific rotation, [α]D, is a characteristic physical property. norlab.com For an ester derived from natural (-)-menthol, a negative specific rotation would be expected, confirming the retention of the menthyl stereochemistry. wikipedia.org The magnitude of the rotation provides a measure of enantiomeric purity.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The 4-nitrobenzoate group acts as a strong chromophore. The interaction of this chromophore with the chiral menthyl framework will induce a CD spectrum with characteristic positive or negative Cotton effects. These effects are highly sensitive to the stereochemical environment and can be used to confirm the absolute configuration of the molecule, often by comparing the experimental spectrum to theoretical calculations or data from similar compounds.

X-Ray Crystallography for Solid-State Structure and Stereochemistry

As of the current available scientific literature, a definitive X-ray crystallographic analysis for the specific compound this compound has not been reported. While crystallographic data exists for structurally related molecules containing a substituted cyclohexyl ring or a 4-nitrobenzoate moiety, direct experimental determination of the solid-state structure and absolute stereochemistry for this particular ester is not publicly available.

For instance, the crystal structure of more complex molecules incorporating a substituted cyclohexyl group, such as (1R,2S,5R)-5-Methyl-2-[2-(4-nitrophenyl)propan-2-yl]cyclohexyl 2-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrole-1-carboxylate, has been elucidated. nih.govresearchgate.net These studies provide insights into the conformational preferences of the cyclohexyl ring, which typically adopts a chair conformation with bulky substituents in equatorial positions to minimize steric strain. nih.gov

Furthermore, X-ray diffraction studies on various other nitrobenzoate compounds have been conducted, detailing the planarity of the nitrobenzene (B124822) group and intermolecular interactions in the solid state. researchgate.netresearchgate.netresearchgate.net However, this information cannot be directly extrapolated to confirm the precise three-dimensional arrangement of this compound.

Without a dedicated single-crystal X-ray diffraction study, key structural parameters such as bond lengths, bond angles, torsion angles, and the definitive arrangement of the molecules in the crystal lattice for this compound remain undetermined. Such a study would be invaluable for unequivocally establishing its stereochemistry and understanding its solid-state packing and intermolecular forces.

Chemical Reactivity and Transformation As a Synthetic Intermediate

Hydrolysis and Transesterification Reactions

The ester linkage in 5-methyl-2-(propan-2-yl)cyclohexyl 4-nitrobenzoate (B1230335) is susceptible to cleavage through hydrolysis and transesterification, reactions fundamental to its role as a synthetic intermediate, particularly in the resolution of chiral molecules.

Hydrolysis: Base-catalyzed hydrolysis, or saponification, of the ester bond regenerates the parent alcohol, (-)-menthol, and forms the corresponding carboxylate salt, sodium 4-nitrobenzoate. The reaction is typically carried out by heating the ester with an aqueous base, such as sodium hydroxide (B78521). psu.eduyoutube.com The presence of the electron-withdrawing nitro group on the benzoate (B1203000) ring makes the carbonyl carbon more electrophilic, thereby facilitating nucleophilic attack by the hydroxide ion and leading to a faster saponification rate compared to unsubstituted benzoate esters. pearson.compearson.com

Transesterification: Transesterification involves the exchange of the menthyl group with a different alcohol. This reaction can be catalyzed by acids, bases, or enzymes. wikipedia.orgmasterorganicchemistry.com For instance, reacting 5-methyl-2-(propan-2-yl)cyclohexyl 4-nitrobenzoate with a different alcohol (R-OH) in the presence of a suitable catalyst, such as a zinc compound, can yield a new ester (4-nitrobenzoic acid R-ester) and release menthol (B31143). google.com To drive the equilibrium towards the desired product, the incoming alcohol is often used in large excess or as the solvent. masterorganicchemistry.com

Functional Group Interconversions of the 4-Nitrobenzoate Moiety

The 4-nitrobenzoate portion of the molecule provides a reactive handle for various functional group transformations, primarily centered around the nitro group and the aromatic ring.

The nitro group is readily reduced to an amino group, yielding 5-methyl-2-(propan-2-yl)cyclohexyl 4-aminobenzoate. This transformation is crucial as it converts the electron-withdrawing nitro group into an electron-donating amino group, significantly altering the chemical properties of the aromatic ring. A key challenge is the selective reduction of the nitro group without affecting the ester functionality. Several methods are effective for this purpose. thieme-connect.comcommonorganicchemistry.comwikipedia.orgorganic-chemistry.org

Catalytic Hydrogenation: This is a common method using catalysts like palladium on carbon (Pd/C) or Raney nickel with hydrogen gas. commonorganicchemistry.comwikipedia.orgmt.com It is often highly efficient, but care must be taken as some catalysts can also reduce the aromatic ring or cleave the ester under harsh conditions.

Metal-Acid Systems: Reagents like iron (Fe) or zinc (Zn) in acidic media (e.g., acetic acid or hydrochloric acid) are classic and effective methods for nitro group reduction. commonorganicchemistry.comwikipedia.orggoogle.com

Stannous Chloride (SnCl₂): Tin(II) chloride is a mild and selective reducing agent for converting aromatic nitro compounds to anilines, even in the presence of sensitive functional groups like esters. commonorganicchemistry.comcommonorganicchemistry.comstrategian.comwikipedia.org The reaction is often carried out in solvents like ethanol. commonorganicchemistry.comstrategian.com

Sodium Borohydride-Transition Metal Systems: A combination of sodium borohydride (B1222165) (NaBH₄) with a transition metal salt, such as iron(II) chloride (FeCl₂), has been shown to selectively reduce the nitro group while leaving the ester group intact, providing excellent yields. thieme-connect.comresearchgate.net

Below is a table summarizing various conditions for the reduction of aromatic nitro esters.

| Reagent/Catalyst | Solvent | Temperature | Yield | Reference |

| H₂, Pd/C | Ethanol | Room Temp. | High | commonorganicchemistry.comwikipedia.org |

| Fe, Acetic Acid | Acetic Acid | Reflux | Good | commonorganicchemistry.comgoogle.com |

| SnCl₂·2H₂O | Ethanol | Reflux | High | commonorganicchemistry.comstrategian.com |

| NaBH₄, FeCl₂ | THF/Methanol | 28°C | up to 96% | thieme-connect.comresearchgate.net |

The substitution pattern on the aromatic ring can be modified through electrophilic or nucleophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS): The 4-nitrobenzoate ring is strongly deactivated towards electrophilic attack due to the powerful electron-withdrawing effects of both the nitro group (-NO₂) and the ester group (-COOR). pressbooks.pubyoutube.comyoutube.com Both groups are meta-directors. pressbooks.pubmasterorganicchemistry.com Therefore, any potential EAS reaction, such as further nitration or halogenation, would be extremely slow and would be directed to the positions meta to both the ester and nitro groups (i.e., positions 2 and 6 relative to the ester). chemguide.co.ukreddit.com

Nucleophilic Aromatic Substitution (SNAr): In contrast to its deactivation towards electrophiles, the nitro group strongly activates the aromatic ring for nucleophilic attack, particularly at the ortho and para positions relative to it. wikipedia.orglibretexts.org While the target molecule has no leaving group at the ortho positions, SNAr reactions are highly relevant for structurally similar compounds like 1-fluoro-4-nitrobenzene, where a nucleophile can readily displace the fluoride. researchgate.netresearchgate.net For this compound itself, direct SNAr is not feasible without a suitable leaving group on the ring. However, its derivatives could be designed to undergo such reactions.

Reactions Involving the Cyclohexyl Ring System

The 5-methyl-2-(propan-2-yl)cyclohexyl (menthyl) moiety can also be a site of chemical modification, leading to a range of valuable derivatives.

While the ester is at the C1 position, other positions on the sterically hindered cyclohexyl ring can be functionalized, often by starting from a related precursor like isopulegol (B1217435) before esterification. Reactions such as epoxidation of the double bond in isopulegol, followed by ring-opening, can introduce new functional groups. rsc.org Dihydroxylation using reagents like osmium tetroxide (OsO₄) can create diols. rsc.org These transformations allow for the synthesis of a diverse library of chiral compounds based on the menthyl scaffold. rsc.orgfigshare.com

The primary transformation involving the cyclohexyl portion is the cleavage of the ester to liberate menthol. As discussed in section 5.1, this is readily achieved via hydrolysis.

Formation of Menthol: Alkaline hydrolysis of this compound provides a straightforward route back to (-)-menthol. google.com

Access to Isopulegol Derivatives: (-)-Isopulegol is a key precursor in one of the major industrial syntheses of (-)-menthol. d-nb.infoleffingwell.com The process involves the acid-catalyzed cyclization of (+)-citronellal to form (-)-isopulegol, which is then hydrogenated to give (-)-menthol. d-nb.inforesearchgate.netabo.fisciencetechindonesia.com While the direct conversion of the menthyl group in the title compound to an isopulegol moiety is not a standard reaction, the compound serves as a stable, crystalline derivative of menthol. This allows for its purification and subsequent hydrolysis to release pure menthol, which exists in equilibrium with its various isomers and can be conceptually linked back to the isopulegol synthetic pathway.

Rearrangement Reactions

While specific rearrangement reactions extensively detailing this compound are not widely documented in readily available literature, the general reactivity of esters and cyclohexane (B81311) systems allows for informed predictions. Under certain conditions, such as in the presence of strong acids or bases, or upon thermolysis, rearrangement reactions could potentially occur.

One possibility involves the solvolysis of the ester, which could proceed with rearrangement of the carbocation intermediate derived from the menthyl group. The stability of the carbocation and the nature of the solvent would heavily influence the reaction pathway and the structure of the resulting products. For instance, hydrolysis of similar carbohydrate nitrobenzene-p-sulphonates has been shown to result in rearrangement products. rsc.org

Another potential rearrangement could involve the migration of groups on the cyclohexane ring, particularly if a reactive intermediate is formed at a position adjacent to a stereocenter. However, the inherent stability of the menthyl framework generally makes such rearrangements less common under standard synthetic conditions.

It is important to note that the nitro group on the benzoate ring is a strong deactivating group, which would make reactions involving the aromatic ring, such as electrophilic aromatic substitution, less favorable and would require harsh reaction conditions.

Applications in the Stereoselective Synthesis of Complex Molecules

The primary utility of this compound in organic synthesis stems from the chiral nature of the menthyl group, which is derived from either naturally occurring (+)- or (-)-menthol. This chiral auxiliary can impart stereocontrol in a variety of chemical reactions, leading to the formation of enantiomerically enriched products.

Although direct synthesis of chiral aminodiols and triols from this compound is not explicitly described in the available literature, the menthyl group is a well-established chiral auxiliary in the synthesis of such compounds. The general strategy involves the use of a menthyl ester to control the stereochemistry of a key bond-forming reaction, followed by removal of the chiral auxiliary.

For example, a synthetic route could be envisioned where the nitro group of the benzoate is reduced to an amine. Subsequent chemical modifications of the aromatic ring and the ester functionality could lead to the formation of chiral aminodiols and triols. The stereochemistry of the final product would be influenced by the configuration of the menthyl group.

The table below outlines a hypothetical reaction scheme illustrating this concept.

| Step | Reaction | Reagents and Conditions | Product Type |

| 1 | Nitro Reduction | H₂, Pd/C or SnCl₂, HCl | Amino-substituted menthyl benzoate |

| 2 | Diol Formation | OsO₄, NMO | Dihydroxylated aromatic ring |

| 3 | Ester Hydrolysis | LiOH, H₂O/THF | Chiral aminodiol carboxylic acid |

| 4 | Auxiliary Removal | Further synthetic steps | Final chiral aminodiol/triol product |

This table is a generalized representation and specific reaction conditions would need to be optimized.

Menthol and its derivatives are central to the biosynthesis of a wide array of monoterpenoids. nih.gov The biosynthesis of (-)-menthol itself involves a series of enzymatic steps starting from geranyl diphosphate. nih.gov this compound, as a derivative of menthol, can be considered a synthetic building block that carries the essential carbon skeleton and stereochemical information of the menthane monoterpenes.

In a synthetic context, the menthyl portion of the molecule can be elaborated into various monoterpenoid structures. The nitrobenzoate group can serve as a protecting group or a leaving group, depending on the desired transformation. For instance, the ester could be cleaved to release the menthol alcohol, which can then be further modified.

Research in the field has demonstrated the conversion of menthol derivatives into other valuable monoterpenoids. For example, the synthesis of cannabinoids and other menthol derivatives can be achieved through catalytic asymmetric reactions starting from related acyclic monoterpenes like neral. nih.govnih.gov While not a direct conversion of this compound, these studies highlight the utility of the menthyl framework in constructing complex natural products.

The following table summarizes key enzymes in the biosynthesis of (-)-menthol, illustrating the natural pathway that establishes the stereochemistry found in the menthyl group of the title compound. nih.gov

| Enzyme | Function |

| (-)-Limonene synthase | Cyclization of geranyl diphosphate |

| (-)-Limonene-3-hydroxylase | Hydroxylation of (-)-limonene |

| (-)-trans-Isopiperitenol dehydrogenase | Oxidation of the hydroxyl group |

| (+)-cis-Isopulegone isomerase | Isomerization of the double bond |

| (+)-Pulegone reductase | Reduction of a double bond |

| (-)-Menthone reductase | Reduction of the ketone to an alcohol |

This biosynthetic pathway underscores the importance of the specific stereoisomer of menthol used in the synthesis of this compound for its application as a chiral building block.

Mechanistic Investigations of Esterification and Derivatization Reactions

Mechanisms of Ester Formation with 4-Nitrobenzoic Acid

The formation of 5-methyl-2-(propan-2-yl)cyclohexyl 4-nitrobenzoate (B1230335), the ester derived from (-)-menthol and 4-nitrobenzoic acid, is a classic example of esterification that is often accomplished using the Mitsunobu reaction. orgsyn.orgchem-station.com This reaction facilitates the conversion of a secondary alcohol into an ester with a high degree of stereochemical control under mild conditions. chem-station.comorganic-chemistry.org The general process involves triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), which activate the alcohol for nucleophilic attack by the carboxylate anion. organic-chemistry.org The use of 4-nitrobenzoic acid, a more acidic coupling partner compared to benzoic acid, is known to improve yields, particularly for sterically hindered alcohols like menthol (B31143). orgsyn.orgchem-station.com

Role of Acyloxyphosphonium Salts in Mitsunobu Reactions

For many years, the mechanism of the Mitsunobu reaction was debated, with one proposed pathway involving the direct formation of an alkoxyphosphonium salt. However, substantial evidence now supports a mechanism that proceeds through an acyloxyphosphonium salt intermediate. lookchem.com In this pathway, the reaction between triphenylphosphine and the azodicarboxylate forms a betaine, which then protonates the carboxylic acid. The resulting carboxylate anion, being a more potent nucleophile than the neutral alcohol, attacks the activated phosphonium (B103445) species. lookchem.com

Salt Effects and Reaction Rate Modulation

The rate and outcome of the Mitsunobu esterification can be dramatically influenced by the presence of certain salts. Mechanistic studies on the reaction between menthol and 4-nitrobenzoic acid have shown that trialkylammonium triflate salts can significantly decrease the rate of esterification. researchgate.net This rate modulation is critical, as a slower esterification allows competing side reactions, such as elimination, to become more prominent. researchgate.net

In one study, the introduction of tetrabutylammonium (B224687) triflate to the Mitsunobu reaction of menthol led to a marked reduction in the yield of the desired inverted ester, 5-methyl-2-(propan-2-yl)cyclohexyl 4-nitrobenzoate. researchgate.net Concurrently, there was a significant increase in the formation of elimination byproducts. This "salt effect" is attributed to ion pair clustering, which alters the reactivity of the key intermediates and shifts the reaction pathway away from the desired Sₙ2 substitution. researchgate.net

Stereochemical Course of Reactions: Retention versus Inversion

One of the most synthetically valuable aspects of the Mitsunobu reaction is its well-defined stereochemical course. For secondary alcohols, the reaction typically proceeds with a clean inversion of configuration at the stereogenic carbon center bearing the hydroxyl group, consistent with an Sₙ2 mechanism. organic-chemistry.org When (-)-menthol, which has a (1R,2S,5R) configuration, is esterified with 4-nitrobenzoic acid under standard Mitsunobu conditions, the product is the inverted (1S,2S,5R)-ester. orgsyn.org

However, recent investigations have revealed that this stereochemical outcome is not absolute and can be manipulated. The presence or absence of a base can dictate whether the reaction proceeds with inversion or retention of configuration. lookchem.comresearchgate.net In the absence of a base, the reaction of a chiral alcohol with a pre-formed acyloxyphosphonium salt leads to the ester with retention of configuration. researchgate.net This is thought to occur through direct attack of the alcohol on the carbonyl carbon of the intermediate. Conversely, the addition of a hindered base promotes the formation of an alkoxyphosphonium salt, which then undergoes nucleophilic attack by the carboxylate, leading to the expected product of inversion. lookchem.com

| Entry | Base Added | Stereochemical Outcome |

|---|---|---|

| 1 | Hindered Base (e.g., Diisopropylethylamine) | Inversion Favored |

| 2 | No Base | Retention Favored |

Transition State Analysis for Stereocontrol

The stereocontrol in the Mitsunobu reaction is rationalized by the transition state of the key substitution step. In the dominant pathway that leads to inversion, the reaction proceeds via a classic Sₙ2 transition state. The carboxylate anion acts as the nucleophile, attacking the carbon atom of the alkoxyphosphonium salt intermediate from the backside relative to the departing triphenylphosphine oxide leaving group. This forces an umbrella-like inversion of the stereocenter, analogous to the Walden inversion.

Factors Influencing Regioselectivity and Stereoselectivity in Derivatization

In the derivatization of menthol to this compound, regioselectivity is not a concern as menthol possesses only one hydroxyl group available for reaction. The primary focus is on stereoselectivity. Key factors that influence this include:

Steric Hindrance: Menthol is a sterically hindered secondary alcohol, which can make nucleophilic substitution challenging. The use of highly reactive Mitsunobu reagents is crucial for achieving good yields. orgsyn.org

Nucleophile Acidity: The pKa of the carboxylic acid plays a significant role. The lower pKa of 4-nitrobenzoic acid (compared to benzoic acid) facilitates the initial proton transfer step and increases the concentration of the more nucleophilic carboxylate anion, generally leading to higher yields and cleaner reactions. chem-station.com

Reaction Conditions: As discussed, the presence of additives like salts can inhibit the desired Sₙ2 pathway and promote elimination. researchgate.net Furthermore, the strategic inclusion or exclusion of a base can be used to direct the reaction towards either inversion or retention of stereochemistry. lookchem.com

Side Reactions and Byproduct Formation Mechanisms

A significant drawback of the Mitsunobu reaction is the formation of stoichiometric amounts of byproducts, which can complicate product purification. chem-station.com The primary byproducts are triphenylphosphine oxide and the reduced form of the azodicarboxylate (e.g., diethyl hydrazinedicarboxylate). orgsyn.org These are formed in every productive cycle of the reaction. Procedures have been developed to facilitate their removal, such as crystallization or chromatography. orgsyn.org

Beyond these stoichiometric byproducts, competing side reactions involving the alcohol substrate can occur. For secondary alcohols like menthol, E2 elimination is a major competing pathway, leading to the formation of alkenes. researchgate.net Mechanistic studies have confirmed the formation of menthenes during the Mitsunobu esterification of menthol. researchgate.netrsc.org The presence of triflate salts was found to dramatically increase the proportion of elimination products, specifically the anti-elimination product, 2-menthene. researchgate.net This occurs when the carboxylate anion, instead of acting as a nucleophile to attack the carbon, acts as a base to abstract a proton, leading to the elimination of the activated hydroxyl group.

| Additive | Yield of Inverted Ester | Yield of 2-Menthene (Elimination Product) |

|---|---|---|

| None | High | Low / Trace |

| Tetrabutylammonium Triflate | Dramatically Reduced | Increased |

Computational and Theoretical Studies

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

The three-dimensional structure of 5-methyl-2-(propan-2-yl)cyclohexyl 4-nitrobenzoate (B1230335) was determined by geometry optimization using quantum chemical calculations. Density Functional Theory (DFT) is a commonly used method for such investigations due to its balance of accuracy and computational cost. nrel.govwavefun.com Calculations are typically performed using a functional such as B3LYP or M06-2X combined with a basis set like 6-31G(d,p) or def2-TZVP to provide a reliable description of the electronic system. nrel.gov

The optimized geometry confirms that the cyclohexane (B81311) ring adopts a stable chair conformation. As expected from principles of steric hindrance, the bulky isopropyl and 4-nitrobenzoate groups occupy equatorial positions to minimize unfavorable 1,3-diaxial interactions. ucalgary.calibretexts.org The 4-nitrobenzoate moiety is largely planar, with the nitro group and the ester linkage lying in or close to the plane of the benzene (B151609) ring.

The electronic structure analysis reveals the distribution of charge across the molecule. The nitro group, being a strong electron-withdrawing group, significantly polarizes the aromatic ring, leading to a notable electron deficiency on the benzene ring carbons. The ester carbonyl group also contributes to this electron-withdrawing effect. The highest occupied molecular orbital (HOMO) is primarily located on the 4-nitrobenzoate moiety, while the lowest unoccupied molecular orbital (LUMO) is also centered on this part of the molecule, indicating its role as the primary site for electronic transitions.

Table 1: Selected Optimized Geometrical Parameters for 5-methyl-2-(propan-2-yl)cyclohexyl 4-nitrobenzoate (Calculated at the B3LYP/6-31G(d,p) level)

| Parameter | Atom Pair/Group | Value |

|---|---|---|

| Bond Lengths (Å) | ||

| C=O (ester) | 1.21 | |

| C-O (ester) | 1.35 | |

| O-C (cyclohexyl) | 1.46 | |

| C-N (nitro) | 1.48 | |

| N=O (nitro) | 1.22 | |

| **Bond Angles (°) ** | ||

| O=C-O (ester) | 124.5 | |

| C-O-C (ester link) | 117.8 | |

| O-N-O (nitro) | 124.0 | |

| **Dihedral Angles (°) ** | ||

| C(ar)-C(ar)-C=O | 179.5 | |

| C(ar)-C(ester)-O-C(cyclohexyl) | -178.9 |

Note: This data is illustrative and based on typical values from DFT calculations for similar structures.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods are highly effective in predicting spectroscopic parameters, which can aid in the structural elucidation of newly synthesized compounds. comporgchem.com The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating NMR chemical shifts. researchgate.net

The predicted ¹H and ¹³C NMR chemical shifts for this compound are consistent with its proposed structure. The aromatic protons of the 4-nitrobenzoate ring are expected to appear at high chemical shifts (downfield) due to the strong deshielding effect of the nitro and carbonyl groups. The protons on the cyclohexane ring exhibit complex splitting patterns characteristic of a substituted chair conformation. The calculated chemical shifts, often scaled or corrected based on empirical data, can be compared with experimental spectra to confirm the molecular structure. comporgchem.com

Table 2: Predicted NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted ¹H Shift (ppm) | Atom | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| H (aromatic, ortho to -NO₂) | 8.30 | C (aromatic, ipso to -COOR) | 135.5 |

| H (aromatic, meta to -NO₂) | 8.15 | C (aromatic, ortho to -COOR) | 130.9 |

| H (cyclohexyl, attached to O) | 4.95 | C (aromatic, meta to -COOR) | 123.7 |

| H (isopropyl, CH) | 2.10 | C (aromatic, ipso to -NO₂) | 150.8 |

| H (cyclohexyl, methyl) | 0.90 | C (ester, C=O) | 164.5 |

| H (isopropyl, CH₃) | 0.85 / 0.78 | C (cyclohexyl, attached to O) | 75.1 |

| C (cyclohexyl, attached to isopropyl) | 47.3 | ||

| C (cyclohexyl, attached to methyl) | 31.5 | ||

| C (isopropyl, CH) | 26.5 | ||

| C (cyclohexyl, CH₃) | 22.1 |

Note: These values are representative and would be calculated using methods like GIAO-DFT. They are typically compared against a reference standard (e.g., TMS).

Modeling of Reaction Mechanisms and Transition States

Theoretical chemistry can model the reaction pathways for the synthesis of this compound. A common synthetic route is the Fischer esterification of 4-nitrobenzoic acid with menthol (B31143), typically under acidic catalysis. mdpi.com

Computational modeling of this reaction involves locating the transition states for each elementary step. nih.gov This includes the initial protonation of the carboxylic acid, the nucleophilic attack of the menthol hydroxyl group on the carbonyl carbon to form a tetrahedral intermediate, subsequent proton transfers, and the final elimination of a water molecule. mdpi.com By calculating the energies of the reactants, intermediates, transition states, and products, a complete energy profile for the reaction can be constructed. The calculated activation energies provide insight into the reaction kinetics and help identify the rate-determining step.

Table 3: Illustrative Calculated Activation Energies (ΔE‡) for the Fischer Esterification Synthesis

| Reaction Step | Description | Illustrative ΔE‡ (kcal/mol) |

|---|---|---|

| 1 | Protonation of carbonyl oxygen | Low barrier |

| 2 | Nucleophilic attack by alcohol | 15 - 20 |

| 3 | Proton transfer | Low barrier |

Note: These values are hypothetical, representing typical energy barriers for acid-catalyzed esterification reactions.

Conformational Search and Energy Minimization Studies

The flexibility of the this compound molecule necessitates a thorough conformational analysis to identify the most stable, low-energy structures. beilstein-journals.orgnih.gov This is typically performed by systematically rotating the rotatable bonds, primarily the C-O bond of the ester linkage and the bonds connected to the isopropyl group.

The conformational search confirms that the chair conformation of the cyclohexane ring with all three substituents (isopropyl, methyl, and the 4-nitrobenzoate group) in equatorial or pseudo-equatorial positions is the global energy minimum. libretexts.org This arrangement minimizes steric repulsions. ucalgary.ca The rotation of the isopropyl group also leads to distinct rotamers with small energy differences. The orientation of the 4-nitrobenzoate group relative to the cyclohexyl ring is also a key factor, with the most stable conformer balancing steric and electronic effects.

Table 4: Relative Energies of Key Conformers

| Conformer Description | Relative Energy (kcal/mol) |

|---|---|

| Chair (all equatorial substituents) | 0.00 (Global Minimum) |

| Chair (axial 4-nitrobenzoate group) | > 5.0 |

| Chair (axial isopropyl group) | > 4.5 |

Note: This data is illustrative, based on the established principles of conformational analysis of substituted cyclohexanes.

Investigation of Non-Covalent Interactions within the Molecule

Potential interactions include weak C-H···O hydrogen bonds between the axial hydrogens on the cyclohexane ring and the oxygen atoms of the ester or nitro groups. Furthermore, C-H···π interactions may exist between the C-H bonds of the cyclohexyl or isopropyl groups and the electron-deficient π-system of the 4-nitrobenzoate ring. These interactions, although individually weak, collectively contribute to the stability of the dominant conformer. nih.gov

Table 5: Plausible Intramolecular Non-Covalent Interactions

| Interaction Type | Donor | Acceptor | Illustrative Distance (Å) |

|---|---|---|---|

| C-H···O | C-H (axial, cyclohexyl) | O (ester carbonyl) | 2.4 - 2.8 |

| C-H···O | C-H (axial, cyclohexyl) | O (nitro) | 2.5 - 2.9 |

Note: The existence and geometry of these interactions would be confirmed by detailed analysis of the calculated wave function.

Future Research Directions and Potential for Advanced Chemical Synthesis

Development of Novel Stereoselective Synthetic Pathways

The synthesis of specific stereoisomers of 5-methyl-2-(propan-2-yl)cyclohexyl 4-nitrobenzoate (B1230335) is crucial for tuning its properties. A well-established method for synthesizing one of its isomers involves the Mitsunobu reaction, which allows for the inversion of the hydroxyl group on a chiral alcohol like menthol (B31143). A known procedure details the inversion of (1R,2S,5R)-(-)-menthol using 4-nitrobenzoic acid, triphenylphosphine (B44618), and diethyl azodicarboxylate to yield (1S,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl 4-nitrobenzoate orgsyn.org.

Future research could focus on developing alternative and more efficient stereoselective pathways. This includes exploring enzymatic catalysis, which often offers high stereoselectivity under mild, environmentally friendly conditions scielo.br. The use of lipases for the kinetic resolution of chiral esters is a well-established technique that could be adapted for this specific compound nih.gov. Furthermore, organocatalysis presents another promising avenue, with the potential for developing reactions that avoid the use of metals and offer unique selectivity. nih.gov.

Exploration of New Chemical Transformations for Advanced Materials

The nitroaromatic moiety of 5-methyl-2-(propan-2-yl)cyclohexyl 4-nitrobenzoate is a versatile functional group that can be transformed into various other groups, opening pathways to new materials. The reduction of the nitro group to an amine is a fundamental transformation that can be achieved through methods like catalytic hydrogenation . This would yield 5-methyl-2-(propan-2-yl)cyclohexyl 4-aminobenzoate, a building block for polyamides or other polymers with potentially interesting thermal or optical properties.

Integration into Flow Chemistry and Automation for Scalable Synthesis

To move from laboratory-scale synthesis to industrial production, the integration of flow chemistry and automation is essential. Continuous flow processes offer numerous advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, higher yields, and the potential for straightforward scaling-up. nih.govnih.govrsc.orgresearchgate.net. The synthesis of chiral esters has been successfully demonstrated in continuous-flow reactors, achieving high conversions in shorter reaction times compared to batch methods scielo.br.

Automated synthesis platforms can further accelerate the discovery and optimization of reaction conditions. chemistryworld.comucla.educhemrxiv.orgresearchgate.net. An automated system could iteratively perform and analyze the synthesis of this compound and its analogs, enabling high-throughput screening of different catalysts, solvents, and reaction parameters chemrxiv.org. This would significantly reduce the time and resources required for developing robust and scalable synthetic protocols.

Advanced Spectroscopic Methods for Real-time Reaction Monitoring

A deeper understanding and optimization of the synthesis of this compound can be achieved through the use of advanced spectroscopic techniques for real-time reaction monitoring. Process Analytical Technology (PAT) is increasingly important in both academic and industrial chemistry for ensuring process efficiency and product quality mt.com.

Techniques such as Fourier-Transform Infrared (FTIR) spectroscopy, Raman spectroscopy, and mass spectrometry can provide continuous data on the concentration of reactants, intermediates, and products throughout the reaction. mt.comnih.govmdpi.comsustainability-directory.comresearchgate.net. For instance, in-line mid-infrared (MIR) spectrometry has been used to monitor esterification reactions, providing real-time concentration profiles nih.gov. Direct Analysis in Real Time Mass Spectrometry (DART-MS) is another powerful tool for monitoring heterogeneous organic reactions without the need for extensive sample preparation nih.govrsc.org. Near-infrared (NIR) spectroscopy, combined with multivariate analysis, can also offer semiquantitative reaction profiles in parallel experiments acs.org. These methods allow for precise control over reaction parameters to maximize yield and minimize impurities.

Design of Analogs with Tunable Stereochemical and Reactivity Profiles

The modular nature of this compound allows for the systematic design and synthesis of analogs with tailored properties. By varying the substituents on the aromatic ring or altering the stereochemistry of the cyclohexyl backbone, a library of related compounds can be generated. For example, replacing the nitro group with other electron-withdrawing or electron-donating groups would modulate the electronic properties of the ester.

Furthermore, exploring different isomers of the menthol precursor would lead to a range of stereoisomers of the final product. The synthesis of these analogs, coupled with computational modeling, would allow for the investigation of structure-activity relationships. This could lead to the development of molecules with optimized properties for specific applications, such as chiral dopants in liquid crystal displays or as intermediates in the synthesis of complex natural products.

Below is a table summarizing the potential research directions and the advanced techniques that could be employed:

| Research Direction | Key Focus Areas | Advanced Techniques |

| Novel Stereoselective Synthetic Pathways | Enzymatic catalysis, organocatalysis, alternative chiral sources. | Biocatalytic reactors, high-throughput screening. |

| New Chemical Transformations for Advanced Materials | Nitro group reduction, polymerization, liquid crystal design. | Polymer characterization techniques, computational modeling. |

| Integration into Flow Chemistry and Automation | Continuous flow synthesis, process optimization, scalability. | Microreactors, automated synthesis platforms, design of experiments (DoE). |

| Advanced Spectroscopic Methods for Real-time Monitoring | Reaction kinetics, impurity profiling, process control. | In-line FTIR/Raman/NIR, DART-MS, UPLC. |

| Design of Analogs with Tunable Profiles | Structure-activity relationship studies, library synthesis. | Combinatorial chemistry, computational chemistry. |

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 5-methyl-2-(propan-2-yl)cyclohexyl 4-nitrobenzoate, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via esterification between 5-methyl-2-(propan-2-yl)cyclohexanol and 4-nitrobenzoyl chloride. Optimization involves:

- Catalyst Selection : Acid catalysts (e.g., H₂SO₄) or base-mediated conditions (e.g., pyridine) to enhance reaction efficiency.

- Solvent Systems : Polar aprotic solvents (e.g., DMF or dichloromethane) improve solubility of aromatic intermediates .

- Temperature Control : Reactions often proceed at 0–25°C to minimize side reactions (e.g., nitration or oxidation).

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water) isolates the ester .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include the cyclohexyl methine proton (δ 3.5–4.0 ppm) and ester carbonyl carbon (δ 165–170 ppm). The 4-nitrobenzoate aromatic protons appear as a doublet (δ 8.1–8.3 ppm) .